Bran absolute

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bran absolute is a natural extract derived from the bran of wheat (Triticum aestivum). It is primarily used in the perfumery industry due to its rich, warm, and nutty aroma with subtle hints of toasted grains and a slightly sweet undertone . The compound is known for its ability to soften intense florals, add warmth to citrus, and enhance gourmand creations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bran absolute is typically obtained through solvent extraction. The process involves the following steps :

Collection of Bran: Bran is collected as a by-product during the milling of wheat grains.

Solvent Extraction: The bran is introduced into an extraction tank filled with hexane. The extraction process lasts a few hours.

Evaporation and Filtration: The solvent is evaporated and recycled, leaving behind a concrete. This concrete is then diluted in ethanol and subjected to glazing to precipitate the waxes, which are removed by filtration.

Final Product: After the solvent is evaporated, the absolute is collected.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar solvent extraction method but on a larger scale. The process is optimized for efficiency and yield, ensuring that the final product meets the required standards for use in perfumery and other applications .

Análisis De Reacciones Químicas

Types of Reactions

Bran absolute can undergo various chemical reactions, including:

Oxidation: Exposure to air can lead to the oxidation of some of its components, altering its aroma profile.

Reduction: Certain components can be reduced under specific conditions, although this is less common.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

Oxidation: Oxygen or ozone in the presence of light or heat.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium.

Substitution: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes and ketones, while substitution reactions can introduce new functional groups into the compound .

Aplicaciones Científicas De Investigación

Bran absolute has several scientific research applications, including:

Chemistry: Used as a reference material in the study of natural extracts and their chemical properties.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic benefits, particularly in aromatherapy.

Industry: Utilized in the formulation of perfumes, cosmetics, and flavorings

Mecanismo De Acción

The mechanism of action of bran absolute is primarily related to its aromatic compounds. These compounds interact with olfactory receptors in the nose, triggering a sensory response that is perceived as a pleasant aroma. Additionally, some components of this compound may have biological activity, such as antimicrobial or antioxidant effects, which are mediated through interactions with cellular targets and pathways .

Comparación Con Compuestos Similares

Bran absolute can be compared with other natural absolutes such as:

Wheat Germ Absolute: Derived from the germ of wheat, it has a different aroma profile and chemical composition.

Oat Absolute: Extracted from oats, it has a milder and more subdued aroma compared to this compound.

Rice this compound: Obtained from rice bran, it has a unique aroma and is used in different applications.

This compound is unique due to its rich, warm, and nutty aroma, which makes it particularly valuable in perfumery .

Propiedades

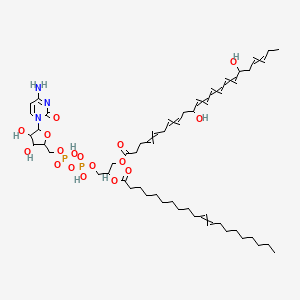

Fórmula molecular |

C54H87N3O17P2 |

|---|---|

Peso molecular |

1112.2 g/mol |

Nombre IUPAC |

[3-[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-icos-11-enoyloxypropyl] 10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoate |

InChI |

InChI=1S/C54H87N3O17P2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-24-32-38-50(61)72-46(41-69-49(60)37-31-23-21-20-22-28-34-45(59)36-30-26-25-29-35-44(58)33-27-6-4-2)42-70-75(65,66)74-76(67,68)71-43-47-51(62)52(63)53(73-47)57-40-39-48(55)56-54(57)64/h6,12-13,21-23,25-30,35-36,39-40,44-47,51-53,58-59,62-63H,3-5,7-11,14-20,24,31-34,37-38,41-43H2,1-2H3,(H,65,66)(H,67,68)(H2,55,56,64) |

Clave InChI |

VQGJMXSMLBLMRW-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC(C=CC=CC=CC(CC=CCC)O)O)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13400398.png)

![4-[3-(trifluoromethyl)diazirin-3-yl]-N-[1-[(2R,3S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropan-2-yl]benzamide](/img/structure/B13400412.png)

![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13400419.png)

![(7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13400423.png)

![Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13400447.png)

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-|A-D-glucopyranuronate](/img/structure/B13400478.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)